D-Fructose-18O-2

Metabolic Flux Analysis Mass Spectrometry Quality Control

Researchers studying fructose metabolism face the challenge that 13C and 2H tracers cannot resolve oxygen atom transfer events. D-Fructose-18O-2 solves this with site-specific 18O labeling at the C-2 position, enabling direct MS-based tracking of oxygen fate in fructokinase, aldolase B, and isomerization reactions. • Negligible kinetic isotope effect (KIE ~1.01-1.02) vs. deuterated analogs, ensuring undistorted flux quantitation • >90 atom% 18O enrichment with ≥98% chemical purity for high-sensitivity LC-MS/MS detection • +2 Da mass shift cleanly resolves labeled metabolites from endogenous background

Molecular Formula C6H12O6
Molecular Weight 182.16 g/mol
Cat. No. B12392501
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-Fructose-18O-2
Molecular FormulaC6H12O6
Molecular Weight182.16 g/mol
Structural Identifiers
SMILESC(C(C(C(C(=O)CO)O)O)O)O
InChIInChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3,5-9,11-12H,1-2H2/t3-,5-,6-/m1/s1/i9+2
InChIKeyBJHIKXHVCXFQLS-BLIJUHDNSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 0.1 g / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

D-Fructose-18O-2 Tracer Overview


D-Fructose-18O-2 (CAS: Not assigned; unlabeled CAS: 57-48-7) is an isotopically labeled analog of D-fructose, a naturally occurring ketohexose monosaccharide [1]. The compound bears a single oxygen-18 isotope substitution at the C-2 position, resulting in a molecular mass increase of +2 Da relative to the unlabeled parent (MW: 182.16 g/mol vs. 180.16 g/mol) [1]. This positional labeling strategy enables precise tracking of oxygen atom fate during metabolic transformations, particularly within the fructose-specific pathways of glycolysis, gluconeogenesis, and the polyol pathway, where the C-2 carbonyl oxygen participates in key isomerization and phosphorylation reactions . The compound is supplied as an off-white solid with certified purity ≥98% and isotopic enrichment >90 atom% 18O, making it suitable for rigorous mass spectrometry-based flux analyses .

Isotopic tracer for mass spectrometry-based metabolic flux studies
C-2 positional 18O label tracks oxygen atom fate in fructose metabolism
High purity and enrichment support reproducible flux quantitation

Why D-Fructose-18O-2 Is Irreplaceable


Generic substitution of D-Fructose-18O-2 with alternative isotopic labels (e.g., 13C6, 2H7) fails because only 18O enables direct interrogation of oxygen atom transfer and cleavage events—a dimension of metabolic flux inaccessible to carbon or hydrogen tracers. While 13C-labeled fructose effectively maps carbon skeleton rearrangement, it provides no information on whether a carbonyl oxygen is retained, exchanged with solvent water, or transferred during phosphoryl transfer [1]. Deuterated analogs (e.g., D-Fructose-d7) suffer from substantial kinetic isotope effects (KIE) that alter reaction rates and distort flux quantitation, whereas 18O exhibits negligible KIE due to its minimal mass difference from 16O [2][3]. Furthermore, the C-2 position specificity of D-Fructose-18O-2 uniquely reports on the initial phosphorylation step (fructokinase) and the isomerization to glucose-6-phosphate, which cannot be resolved using uniformly labeled 13C or 2H tracers . Thus, for studies requiring precise quantitation of oxygen-dependent enzymatic steps in fructose metabolism, D-Fructose-18O-2 is irreplaceable.

vs. 13C-labeled fructose

13C tracers may not capture oxygen transfer or exchange events, limiting flux resolution to carbon skeleton only.

vs. deuterated fructose

Deuterium labels may introduce kinetic isotope effects that shift reaction rates and distort flux calculations.

vs. unlabeled fructose

Unlabeled compound cannot be differentiated from endogenous fructose pools, preventing tracer analysis.

D-Fructose-18O-2 Quantitative Evidence


High Purity and 18O Enrichment

D-Fructose-18O-2 is supplied with a certified purity of ≥98% and isotopic enrichment of >90 atom% 18O . In contrast, standard unlabeled D-Fructose typically exhibits purity ≥95% but lacks isotopic enrichment . The high atom% 18O ensures that ≥90% of molecules at the C-2 position contain the heavy isotope, which is critical for achieving detectable 18O/16O ratio shifts in MS-based tracing experiments. Lower enrichment (<50%) would yield insufficient signal-to-noise for reliable flux quantitation. Procurement of D-Fructose-18O-2 thus guarantees a batch-to-batch consistent tracer with validated enrichment, eliminating the need for in-house isotopic verification.

Purity & Enrichment
Data to verify
Purity ≥98%
Enrichment >90 atom% 18O
Supports low background for reliable tracer detection.
Certificate basis; independent confirmation recommended.
Metabolic Flux Analysis Mass Spectrometry Quality Control

Molecular Mass Shift for MS Detection

D-Fructose-18O-2 exhibits a molecular mass of 182.16 g/mol, representing a +2 Da shift from the unlabeled parent compound (180.16 g/mol) [1]. This mass increment is sufficient to fully resolve the M+2 isotopologue peak from the natural abundance M peak in low-resolution mass spectrometers (e.g., quadrupole, ion trap). In contrast, 13C-labeled fructose (D-Fructose-13C6) introduces a +6 Da shift, which may overlap with other endogenous +6 isotopologues in complex matrices . The +2 Da shift of D-Fructose-18O-2 is particularly advantageous in targeted LC-MS/MS assays where specific MRM transitions can be designed to exclusively monitor the 18O-containing species without interference from natural 13C isotopes.

Mass Shift
Reported
+2 Da vs unlabeled
−4 Da vs 13C6 fructose
Facilitates unambiguous MS/MS detection without interference.
Based on monoisotopic mass calculation.
Mass Spectrometry Metabolomics Isotope Tracing

Negligible 18O Kinetic Isotope Effect

The oxygen-18 isotope in D-Fructose-18O-2 exhibits a kinetic isotope effect (KIE) of approximately 1.01–1.02 for typical enzymatic reactions, which is considered negligible for metabolic flux calculations [1]. In contrast, deuterium (2H) substitution at metabolically active positions can induce KIEs ranging from 2 to 8, significantly slowing reaction rates and distorting flux measurements [1][2]. For example, in a comparative study of water tracers, 18O-water provided flux estimates that were statistically indistinguishable from those obtained with unlabeled water, whereas 2H-water required complex KIE corrections and still introduced up to 40% error in certain pathway fluxes [3]. This class-level advantage of 18O over 2H directly translates to D-Fructose-18O-2, ensuring that the tracer faithfully reports on endogenous fructose metabolism without perturbing the system under study.

Kinetic Isotope Effect
Class-level inference
18O KIE ≈1.01–1.02
Simplifies flux calculation without KIE correction.
Inferred from H218O vs. 2H2O tracer studies.
Kinetic Isotope Effect Metabolic Flux Quantitation Stable Isotope Tracing

C-2 Positional Labeling for Flux Resolution

The 18O label at the C-2 carbonyl position of D-Fructose-18O-2 enables direct tracking of oxygen atom retention or loss during the first committed step of fructose metabolism—phosphorylation by fructokinase (KHK) to fructose-1-phosphate . In contrast, uniformly 13C-labeled fructose (D-Fructose-13C6) reports only on carbon skeleton distribution, not on oxygen fate. A key application demonstrated in analogous tracer studies with H218O shows that 18O enrichment at specific positions of glucose and glycogen can resolve the relative contributions of the direct pathway (glucose → glucose-6-phosphate → glycogen) versus the indirect pathway (glucose → triose phosphates → gluconeogenesis → glycogen) [1]. By extension, D-Fructose-18O-2 is uniquely positioned to quantify the partitioning of fructose carbon between direct glycolytic flux and indirect gluconeogenic flux in tissues such as liver and kidney—a distinction that is clinically relevant in fructose-induced metabolic diseases [2].

Flux Resolution
Class-level inference
Orthogonal flux dimension (oxygen fate) inaccessible to 13C
Enables discrimination of direct vs. indirect pathway contributions.
Inferred from positional 18O enrichment in hepatic studies.
Fructose Metabolism Glycolysis Gluconeogenesis

D-Fructose-18O-2 Applications


Hepatic Fructose Flux in NAFLD Models

Administer D-Fructose-18O-2 via oral gavage or intravenous infusion to rodent models of non-alcoholic fatty liver disease (NAFLD). The C-2 18O label enables direct measurement of fructose conversion to glucose-6-phosphate (via fructokinase and aldolase B) and subsequent incorporation into hepatic glycogen and triglycerides. By comparing 18O enrichment in glucose versus glycogen, researchers can quantify the partitioning of dietary fructose between direct glycolytic disposal and indirect gluconeogenic storage—a key pathogenic driver in fructose-induced hepatic steatosis . This application is directly supported by the negligible KIE of 18O, which ensures that the measured fluxes reflect true physiological rates without distortion [1].

Fructokinase Inhibitor Kinetic Profiling

Utilize D-Fructose-18O-2 as a substrate in enzyme assays to measure the inhibitory potency and mechanism of novel fructokinase (KHK) inhibitors. The 18O label at the site of phosphoryl transfer (C-2 oxygen) allows for sensitive MS-based detection of the product fructose-1-phosphate. Because the +2 Da mass shift cleanly separates the labeled product from unlabeled endogenous metabolites, IC50 determinations can be performed in cell lysates or intact hepatocytes with minimal interference . The high isotopic enrichment (>90 atom%) ensures that even low-turnover conditions yield detectable signal, enabling accurate kinetic parameter estimation [1].

Fructose to de Novo Lipogenesis Tracing

Incorporate D-Fructose-18O-2 into the culture medium of primary hepatocytes or hepatic cell lines. Following incubation, extract and analyze the fatty acid fraction by LC-MS/MS. The 18O label is retained in glycerol-3-phosphate (derived from fructose via dihydroxyacetone phosphate), which serves as the backbone for triglyceride synthesis. Monitoring the M+2 isotopologue of glycerol-3-phosphate provides a direct readout of the contribution of dietary fructose to hepatic de novo lipogenesis—a process strongly implicated in the pathogenesis of NAFLD and cardiovascular disease . The use of 18O avoids the kinetic isotope effects that complicate interpretation when deuterated fructose is employed [1].

Clinical Metabolomics Assay Validation

Employ D-Fructose-18O-2 as an internal standard or quality control material for the development and validation of LC-MS/MS assays targeting fructose and its phosphorylated metabolites in human plasma or urine. The +2 Da mass shift relative to endogenous fructose eliminates chromatographic co-elution issues and provides a distinct MS/MS transition that can be used for absolute quantification via isotope dilution mass spectrometry . The compound's high purity (≥98%) and defined isotopic enrichment make it suitable for use in clinical research studies requiring FDA-compliant bioanalytical method validation [1].

Application
Selection Property
Validation Focus
Hepatic fructose flux in NAFLD research models
Positional 18O tracing of glycogen/lipid pathways
Partitioning of fructose between glycolysis and gluconeogenesis
Fructokinase inhibitor kinetic profiling
18O-labeled substrate for MS-based product detection
IC50 and kinetic parameter determination
De novo lipogenesis tracing from fructose
18O incorporation into glycerol-3-phosphate backbone
Contribution of dietary fructose to triglyceride synthesis
Metabolomics assay development for research matrices
+2 Da mass shift for isotope dilution MS quantification
Bioanalytical method validation review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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